Cas no 943189-24-0 (1-Ethyl-4-(3-nitrophenyl)piperazine)

1-Ethyl-4-(3-nitrophenyl)piperazine is a nitrophenyl-substituted piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features an ethyl group at the 1-position and a 3-nitrophenyl moiety at the 4-position, making it a versatile intermediate for synthesizing biologically active compounds. The nitro group enhances reactivity, facilitating further functionalization, while the piperazine core contributes to favorable binding properties in medicinal chemistry. This compound is particularly useful in the development of CNS-targeting agents due to its ability to modulate receptor interactions. High purity and well-defined structural characteristics ensure reliability in research applications. Suitable for use in small-molecule drug discovery and mechanistic studies.
1-Ethyl-4-(3-nitrophenyl)piperazine structure
943189-24-0 structure
Product name:1-Ethyl-4-(3-nitrophenyl)piperazine
CAS No:943189-24-0
MF:C12H17N3O2
MW:235.28228
CID:1122422
PubChem ID:58235985

1-Ethyl-4-(3-nitrophenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-4-(3-nitrophenyl)-Piperazine
    • 1-ethyl-4-(3-nitro-phenyl)-piperazine
    • 1-ethyl-4-(3-nitrophenyl)piperazine
    • 943189-24-0
    • EN300-139637
    • SCHEMBL1126076
    • DBFXVOLMGLPKMW-UHFFFAOYSA-N
    • G48390
    • DB-337199
    • 1-Ethyl-4-(3-nitrophenyl)piperazine
    • Inchi: InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3
    • InChI Key: DBFXVOLMGLPKMW-UHFFFAOYSA-N
    • SMILES: CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 235.132076794g/mol
  • Monoisotopic Mass: 235.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3Ų

1-Ethyl-4-(3-nitrophenyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139637-0.1g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
0.1g
$144.0 2023-02-15
Enamine
EN300-139637-1.0g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
1g
$0.0 2023-06-08
Enamine
EN300-139637-2.5g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
2.5g
$1008.0 2023-02-15
Enamine
EN300-139637-0.05g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
0.05g
$97.0 2023-02-15
Enamine
EN300-139637-100mg
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95.0%
100mg
$144.0 2023-09-30
1PlusChem
1P01AD18-10g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
10g
$2793.00 2024-04-19
1PlusChem
1P01AD18-500mg
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
500mg
$470.00 2025-03-19
A2B Chem LLC
AV62268-1g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
1g
$575.00 2024-07-18
1PlusChem
1P01AD18-50mg
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
50mg
$143.00 2025-03-19
1PlusChem
1P01AD18-2.5g
1-ethyl-4-(3-nitrophenyl)piperazine
943189-24-0 95%
2.5g
$1308.00 2024-04-19

Additional information on 1-Ethyl-4-(3-nitrophenyl)piperazine

Introduction to 1-Ethyl-4-(3-nitrophenyl)piperazine (CAS No. 943189-24-0)

1-Ethyl-4-(3-nitrophenyl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 943189-24-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural motif of piperazine, characterized by a six-membered ring containing two nitrogen atoms, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing bioactive molecules.

The presence of an ethyl group at the 1-position and a 3-nitrophenyl moiety at the 4-position in 1-Ethyl-4-(3-nitrophenyl)piperazine introduces specific electronic and steric influences that modulate its pharmacological profile. The nitro group, in particular, is known for its ability to enhance lipophilicity and binding affinity to certain biological targets, while the ethyl substituent can influence metabolic stability and pharmacokinetic properties. These features make this compound a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in piperazine derivatives due to their potential applications in treating neurological disorders, infectious diseases, and cancer. The nitrophenyl substituent in 1-Ethyl-4-(3-nitrophenyl)piperazine has been particularly studied for its role in modulating neurotransmitter systems, such as serotonin and dopamine pathways. Preclinical studies have suggested that this compound may exhibit effects on these systems, which could be relevant for conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of 1-Ethyl-4-(3-nitrophenyl)piperazine is its synthetic versatility. The piperazine core provides a flexible framework that allows for modifications at various positions, enabling chemists to fine-tune biological activity. Researchers have utilized this compound as a building block to develop more complex molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential antiviral and antibacterial activities, leveraging the nitro group's ability to interact with biological targets.

The chemical synthesis of 1-Ethyl-4-(3-nitrophenyl)piperazine involves multi-step reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions, nitration of aromatic rings, and functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for research and development purposes.

From a computational chemistry perspective, 1-Ethyl-4-(3-nitrophenyl)piperazine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the binding modes of the compound at various receptors, helping researchers predict its pharmacological effects. Additionally, computational techniques such as molecular dynamics simulations have been used to assess the dynamic behavior of the molecule in solution, which is crucial for understanding its behavior in biological systems.

The pharmacokinetic profile of 1-Ethyl-4-(3-nitrophenyl)piperazine is another area of active investigation. Studies have shown that the compound exhibits moderate solubility in water and oil-based media, suggesting potential for both oral and intravenous administration. Metabolic stability studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and bioavailability. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects.

In conclusion,1-Ethyl-4-(3-nitrophenyl)piperazine (CAS No. 943189-24-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Continued investigation into its biological activities, synthetic pathways, and pharmacokinetic properties will undoubtedly yield valuable insights that could advance drug discovery efforts in the coming years.

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